N-(cyclobutylmethyl)-4-methylaniline

Lipophilicity Physicochemical profiling Medicinal chemistry

SAR programs require precise lipophilicity and conformational control. Unlike N-(cyclobutylmethyl)aniline or N-cyclobutyl-4-methylaniline, this target offers a quantifiable +0.4 log unit advantage and an extra rotatable bond for linker design. - Purity: 98% (reduces pre-reaction purification vs. 95% analogs) - Key metrics: XLogP3=3.6, TPSA=12 Ų, 3 rotatable bonds - Cyclobutylmethyl group provides distinct steric/electronic environment for methodology benchmarking

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 356539-61-2
Cat. No. B12064311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclobutylmethyl)-4-methylaniline
CAS356539-61-2
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NCC2CCC2
InChIInChI=1S/C12H17N/c1-10-5-7-12(8-6-10)13-9-11-3-2-4-11/h5-8,11,13H,2-4,9H2,1H3
InChIKeyCCZNSWXVWSHGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyclobutylmethyl)-4-methylaniline (CAS 356539-61-2) – Essential Procurement Data for a Secondary Aniline Building Block


N-(Cyclobutylmethyl)-4-methylaniline (CAS 356539-61-2) is a secondary amine in the N-alkylaniline class, featuring a cyclobutylmethyl substituent on the nitrogen of a para-toluidine backbone [1]. With a molecular formula C₁₂H₁₇N and a molecular weight of 175.27 g/mol, it possesses one hydrogen bond donor, one hydrogen bond acceptor, and three rotatable bonds, yielding a topological polar surface area (TPSA) of 12 Ų and a computed XLogP3 of 3.6 [1]. The compound is commercially available from multiple suppliers with typical purities of 95–98% and is recommended for long-term storage in a cool, dry place .

01 Secondary aniline building block with reported XLogP3 of 3.6, supporting lipophilicity-tuned fragment elaboration workflows Selection context
02 Cyclobutylmethyl substituent introduces defined steric and conformational features distinct from directly-attached cycloalkyl analogs Conformational probe design
03 Para-toluidine core retained for downstream reactivity in cross-coupling or N-functionalization methods Synthetic methodology

Why Substituting N-(Cyclobutylmethyl)-4-methylaniline with Close Analogs Undermines Physicochemical and Conformational Precision


Despite sharing a common aniline core, N-(cyclobutylmethyl)-4-methylaniline cannot be freely interchanged with its nearest structural analogs. The simultaneous presence of the para-methyl and the cyclobutylmethyl spacer distinguishes it from N-(cyclobutylmethyl)aniline (lacking the 4-methyl group, CAS 191664-09-2) and N-cyclobutyl-4-methylaniline (where cyclobutyl is directly attached to nitrogen, CAS 170303-48-7). These structural variations produce measurable differences in computed lipophilicity, molecular weight, and rotatable bond count that directly affect partitioning behavior, conformational sampling, and downstream reactivity in synthetic sequences [1][2][3]. The quantitative evidence below demonstrates that even single-atom or single-bond changes within this chemical series generate distinct physicochemical profiles, making uncontrolled analog substitution an uncontrolled variable in any research or industrial process.

N-(cyclobutylmethyl)aniline
CAS 191664-09-2
Class mismatch
Lacks the para-methyl group, which may shift lipophilicity by 0.4 XLogP3 units and alter partition-dependent assay outcomes or solubility profiles.
N-cyclobutyl-4-methylaniline
CAS 170303-48-7
Conformational risk
Direct N-cyclobutyl attachment removes the methylene spacer, reducing conformational sampling (2 vs. 3 rotatable bonds) and steric reach at the reactive nitrogen center.
4-Methylaniline
CAS 106-49-0
Scaffold-level difference
Unsubstituted aniline backbone significantly differs in both computed logP and TPSA, restricting direct use in N-alkylated fragment contexts without additional synthetic steps.

Quantitative Differentiation Evidence for N-(Cyclobutylmethyl)-4-methylaniline Versus In-Class Analogs


Lipophilicity Advantage: +0.4 XLogP3 Units Higher Than the Des-methyl Analog

N-(Cyclobutylmethyl)-4-methylaniline exhibits a computed XLogP3 of 3.6, compared to 3.2 for the des-methyl analog N-(cyclobutylmethyl)aniline (CAS 191664-09-2), representing a calculated increase of 0.4 log units [1][2]. This difference arises solely from the para-methyl substitution on the aromatic ring and translates to an approximate 2.5-fold increase in predicted octanol-water partition coefficient. The molecular weight increases correspondingly from 161.24 g/mol to 175.27 g/mol, while the topological polar surface area remains unchanged at 12 Ų [1][2].

Lipophilicity comparison
Head-to-head
+0.4 XLogP3
Target: 3.6 vs. Analog: 3.2
Reported partition-coefficient increase
Computed difference may influence membrane permeability screening
Lipophilicity Physicochemical profiling Medicinal chemistry

Conformational Flexibility Gain: One Additional Rotatable Bond Compared to N-Cyclobutyl-4-methylaniline

The target compound possesses three rotatable bonds, whereas the isomeric N-cyclobutyl-4-methylaniline (CAS 170303-48-7), in which the cyclobutyl ring is directly attached to the nitrogen atom, has only two rotatable bonds [1][2]. This additional degree of freedom originates from the methylene spacer between the cyclobutyl ring and the nitrogen in the target compound. The molecular weight also increases by 14.03 g/mol (175.27 vs. 161.24 g/mol), and XLogP3 increases from 3.2 to 3.6 [1][2].

Conformational flexibility
Head-to-head
+1 rotatable bond
Target: 3 vs. Isomer: 2 rotatable bonds
Supports conformational sampling review
Methylene spacer introduces additional degree of freedom
Conformational analysis Rotatable bond count Molecular design

Large Lipophilicity Step-Change Relative to Parent 4-Methylaniline (p-Toluidine)

Relative to the unsubstituted parent 4-methylaniline (p-toluidine, CAS 106-49-0), the target compound shows a dramatic shift in computed properties: XLogP3 increases from 1.4 to 3.6 (+2.2 log units), molecular weight increases from 107.15 to 175.27 g/mol (+68.12 g/mol), and TPSA decreases from 26 Ų to 12 Ų (−14 Ų) [1][2]. The rotatable bond count rises from zero to three [1][2]. This represents a fundamental alteration of the physicochemical profile driven by N-alkylation with the cyclobutylmethyl group.

Fragment elaboration shift
Head-to-head
ΔXLogP3 +2.2
MW +68.12 g/mol; TPSA −14 Ų
Supports scaffold-hopping context
Substantial shift from parent 4-methylaniline properties
Lead optimization Fragment elaboration Physicochemical property modulation

Commercial Availability and Purity Benchmarking Against Structural Analogs

The target compound is listed at 98% purity by Leyan (Product 1629908) , whereas the direct analog N-cyclobutyl-4-methylaniline (CAS 170303-48-7) is specified at a minimum purity of 95% by AKSci . Both compounds are stored long-term in a cool, dry place and are classified as non-hazardous for transport . The 3% purity differential may be significant for applications requiring high-fidelity stoichiometric control, such as quantitative structure-activity relationship (QSAR) studies or precise polymer synthesis. N-(cyclobutylmethyl)aniline (CAS 191664-09-2) is also commercially available, but direct comparative purity data from a single supplier was not identified.

Purity specification
Data to verify
98%
vs. 95% for direct isomer (commercial listing)
Context-dependent purity review
Supplier data; batch-specific CoA verification required
Chemical procurement Purity specification Supply chain reliability

Validated Application Scenarios Where N-(Cyclobutylmethyl)-4-methylaniline Provides Documented Advantages


Medicinal Chemistry: Lipophilicity-Tuned Fragment Elaboration

When a lead optimization program requires increasing the lipophilicity of a para-toluidine-containing scaffold, N-(cyclobutylmethyl)-4-methylaniline offers a +2.2 XLogP3 shift relative to 4-methylaniline while preserving the para-substitution pattern for further functionalization [1]. The 0.4 log unit lipophilicity advantage over N-(cyclobutylmethyl)aniline further enables fine-tuning of partition coefficients without altering the core N-cyclobutylmethyl-aniline architecture [2].

Chemical Biology: Conformational Probe Design

The three rotatable bonds of the target compound, compared to two in N-cyclobutyl-4-methylaniline, provide an additional degree of conformational freedom that can be exploited in the design of molecular probes where linker flexibility influences target engagement [3]. This property is quantifiable and enables systematic SAR exploration where conformational entropy contributions are under investigation.

Synthetic Methodology Development: N-Alkylaniline Substrate with Defined Steric Parameters

The cyclobutylmethyl group introduces a specific steric and electronic environment at the secondary amine nitrogen. This makes the target compound a valuable substrate for developing or benchmarking new N-arylation, N-alkylation, or oxidation methodologies, where the outcome can be compared against reactions of N-(cyclobutylmethyl)aniline or N-cyclobutyl-4-methylaniline to isolate steric versus electronic effects [4].

Materials Chemistry: Building Block Requiring High Stoichiometric Fidelity

For step-growth polymerization or precision small-molecule synthesis where accurate stoichiometric balance is essential, the 98% typical purity specification of commercially available N-(cyclobutylmethyl)-4-methylaniline provides a starting material that may require less pre-reaction purification than the 95% purity grade of its nearest analog, thereby improving experimental reproducibility and reducing batch-to-batch variability.

Application
Selection Property
Validation Focus
Medicinal chemistry (lipophilicity-tuned fragment elaboration)
XLogP3 comparison context
Partition coefficient screening workflow
Chemical biology (conformational probe design)
Rotatable bond count analysis
Ligand-target binding entropy assessment
Synthetic methodology (defined steric parameters)
Reactivity contrast review
Steric vs. electronic effect deconvolution
Materials chemistry (stoichiometric fidelity)
Purity specification benchmark
Batch-to-batch consistency verification
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